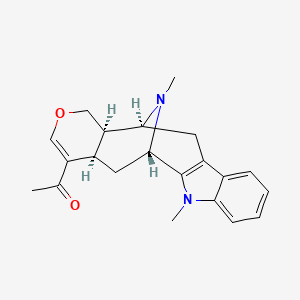
Alstonerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alstonerine is a natural product found in Alstonia macrophylla and Alstonia angustifolia with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Alstonerine's total synthesis was achieved in an enantioselective manner from L-tryptophan, utilizing a novel application of a Pauson-Khand reaction to synthesize an azabridged bicyclic skeleton. This development represents a significant advancement in the synthesis of complex natural products (Miller & Martin, 2007).
- Another approach to synthesize alstonerine involves regioselective and stereospecific aziridine ring-opening, which highlights the versatility of methods available for its production (Craig et al., 2013).
- The phosphine-catalyzed [4 + 2] annulation method has been applied in the formal synthesis of alstonerine, demonstrating its adaptability in synthetic chemistry (Tran & Kwon, 2005).
Biological Applications
- Alstonerine is a part of a group of alkaloids isolated from the stem-bark of Alstonia macrophylla, a plant known for its medicinal properties. Its isolation and characterization contribute to understanding the biological activities of natural products (Kam et al., 1999).
- The presence of alstonerine in various species of Alstonia highlights its significance in the study of plant alkaloids and their potential pharmacological applications (Atta-ur-rahman et al., 1987).
properties
Product Name |
Alstonerine |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[(1S,12S,13R,18R)-3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl]ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3/t14-,17+,19-,20-/m0/s1 |
InChI Key |
PMIRJPWEIZTLEG-KTGNWYGMSA-N |
Isomeric SMILES |
CC(=O)C1=COC[C@@H]2[C@H]1C[C@H]3C4=C(C[C@@H]2N3C)C5=CC=CC=C5N4C |
Canonical SMILES |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
synonyms |
alstonerine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



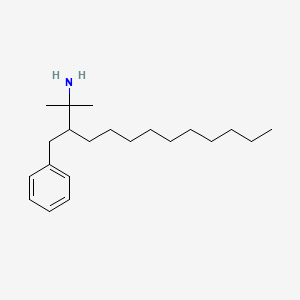
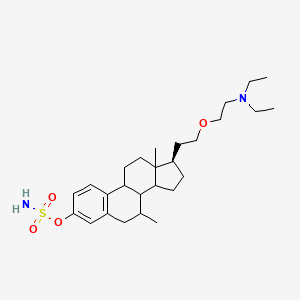
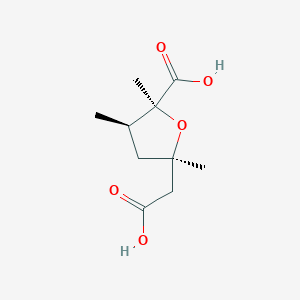



![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)
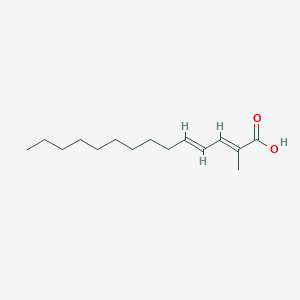


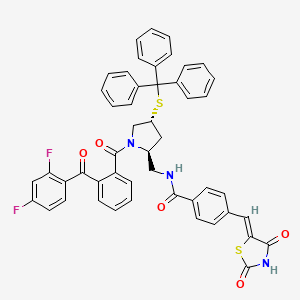
![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)